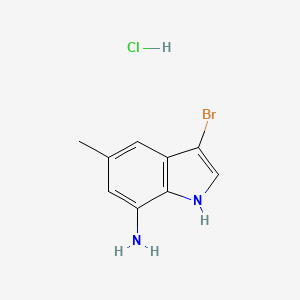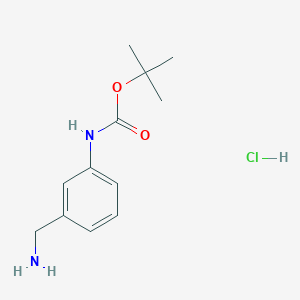
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features both purine and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The starting materials might include purine derivatives and pyrrolidinone precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the amino group.
Cyclization: reactions to form the pyrrolidinone ring.
Hydroxylation: to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure high yield and purity.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to modify the purine or pyrrolidinone rings.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Interaction with DNA or RNA: , affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cytarabine: A pyrimidine nucleoside used in chemotherapy.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of purine and pyrrolidinone structures, which might confer distinct biological activities and chemical properties.
Properties
CAS No. |
50992-17-1 |
|---|---|
Molecular Formula |
C11H14N6O2 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N6O2/c12-9-8-10(14-5-13-9)17(6-15-8)7-1-2-16(3-4-18)11(7)19/h5-7,18H,1-4H2,(H2,12,13,14) |
InChI Key |
CKUZFQONEICVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N2C=NC3=C(N=CN=C32)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)






![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
